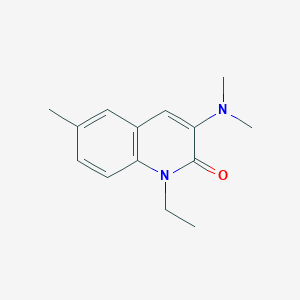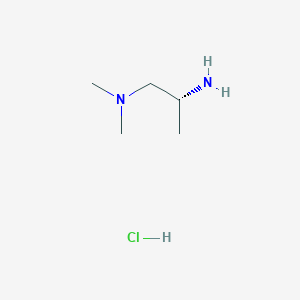![molecular formula C9H8BrNO B12862837 2-Bromo-4-ethylbenzo[d]oxazole](/img/structure/B12862837.png)
2-Bromo-4-ethylbenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-ethylbenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and ethyl groups in the structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-ethylbenzo[d]oxazole typically involves the cyclization of 2-aminophenol with appropriate brominated precursors. One common method includes the reaction of 2-aminophenol with 4-bromoethylbenzaldehyde in the presence of a catalyst such as zinc bromide under reflux conditions . The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzoxazole ring.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium or copper may be used to facilitate the bromination and cyclization steps.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-4-ethylbenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxazoles or reduction to yield benzoxazoline derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution Products: Various substituted benzoxazoles depending on the nucleophile used.
Oxidation Products: Oxazole derivatives.
Reduction Products: Benzoxazoline derivatives.
Applications De Recherche Scientifique
2-Bromo-4-ethylbenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound finds applications in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-ethylbenzo[d]oxazole is primarily related to its ability to interact with biological targets such as enzymes and receptors. The bromine atom and the benzoxazole ring play crucial roles in binding to active sites of enzymes, thereby modulating their activity. The compound can inhibit or activate specific pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
- 2-Bromo-4-methylbenzo[d]oxazole
- 2-Bromo-4-phenylbenzo[d]oxazole
- 2-Bromo-4-chlorobenzo[d]oxazole
Comparison: 2-Bromo-4-ethylbenzo[d]oxazole is unique due to the presence of the ethyl group, which can influence its reactivity and biological activity compared to its methyl, phenyl, or chloro analogs. The ethyl group can enhance the lipophilicity of the compound, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Propriétés
Formule moléculaire |
C9H8BrNO |
|---|---|
Poids moléculaire |
226.07 g/mol |
Nom IUPAC |
2-bromo-4-ethyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H8BrNO/c1-2-6-4-3-5-7-8(6)11-9(10)12-7/h3-5H,2H2,1H3 |
Clé InChI |
LKEJDJNFXZIURI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C(=CC=C1)OC(=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-Bromobenzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12862770.png)
![4-(Iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane](/img/structure/B12862786.png)
![6-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12862789.png)


![2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12862803.png)

![2,6-Dichloro-5-methoxybenzo[d]thiazole](/img/structure/B12862812.png)
![2-(Hydroxymethyl)benzo[d]oxazole-5-sulfonamide](/img/structure/B12862827.png)
![2-Bromobenzo[d]oxazole-6-thiol](/img/structure/B12862832.png)


